molecular formula C13H15N3O4S B2543466 ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate CAS No. 52793-45-0

ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate

Cat. No.: B2543466
CAS No.: 52793-45-0
M. Wt: 309.34
InChI Key: JUHMHPOXZAYYJP-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an amino group, a sulfonyl group attached to a 4-methylphenyl moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity compared to its analogs with different substituents .

Properties

IUPAC Name

ethyl 5-amino-1-(4-methylphenyl)sulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-3-20-13(17)11-8-15-16(12(11)14)21(18,19)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHMHPOXZAYYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)S(=O)(=O)C2=CC=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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